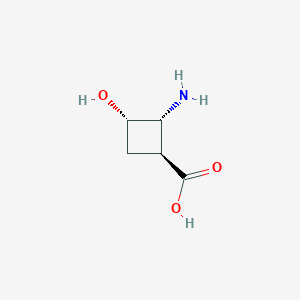
(1S,2R,3S)-2-amino-3-hydroxycyclobutane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S,2R,3S)-2-amino-3-hydroxycyclobutane-1-carboxylic acid is a chiral amino acid derivative with a unique cyclobutane ring structure
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1S,2R,3S)-2-amino-3-hydroxycyclobutane-1-carboxylic acid can be achieved through several methods. One common approach involves the enantioselective acylation of N-hydroxymethylated β-lactams in the presence of Pseudomonas sp. lipase, which affords optically active precursors . Another method includes the use of enantioselective reductive aldol reactions, which are attractive alternatives to conventional aldol reactions due to their high diastereo- and enantioselectivity .
Industrial Production Methods: Industrial production of this compound typically involves the use of biocatalysis, which allows for the preparation of highly enantiopure β-amino acids. This method is advantageous due to its high selectivity and efficiency .
化学反応の分析
Types of Reactions: (1S,2R,3S)-2-amino-3-hydroxycyclobutane-1-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents such as chlorine dioxide and reducing agents like sodium borohydride. The conditions for these reactions can vary, but they often involve specific temperatures and solvents to achieve the desired products .
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, such as sulfonic acids and sulfonyl chlorides, which are useful intermediates in organic synthesis .
科学的研究の応用
(1S,2R,3S)-2-amino-3-hydroxycyclobutane-1-carboxylic acid has several applications in scientific research. It is used in the synthesis of peptidomimetics, which are compounds that mimic the structure and function of peptides. These peptidomimetics have improved bioavailability and therapeutic lifetimes compared to their α-amino acid counterparts . Additionally, this compound is used in the development of new analgesic drugs and as a building block for more complex molecules in medicinal chemistry .
作用機序
The mechanism of action of (1S,2R,3S)-2-amino-3-hydroxycyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it can act as an antagonist for certain receptors, thereby inhibiting their activity. The exact pathways and molecular targets can vary depending on the specific application and the structure of the compound .
類似化合物との比較
Similar Compounds: Similar compounds to (1S,2R,3S)-2-amino-3-hydroxycyclobutane-1-carboxylic acid include (1R,2S)-2-aminocyclopentanecarboxylic acid and (1S,2R,3S)-2-amino-3-methylcyclopentanecarboxylic acid . These compounds share similar structural features but differ in their ring size and substituents.
Uniqueness: The uniqueness of this compound lies in its cyclobutane ring structure, which imparts distinct chemical and physical properties. This structure allows for unique interactions with molecular targets, making it a valuable compound in the development of new pharmaceuticals and other applications in organic chemistry .
特性
CAS番号 |
349102-26-7 |
|---|---|
分子式 |
C5H9NO3 |
分子量 |
131.13 g/mol |
IUPAC名 |
(1S,2R,3S)-2-amino-3-hydroxycyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C5H9NO3/c6-4-2(5(8)9)1-3(4)7/h2-4,7H,1,6H2,(H,8,9)/t2-,3-,4+/m0/s1 |
InChIキー |
GSVBSCHJNFKMTR-YVZJFKFKSA-N |
異性体SMILES |
C1[C@@H]([C@H]([C@H]1O)N)C(=O)O |
正規SMILES |
C1C(C(C1O)N)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,3-Dioxolane, 2-[2-(butyltelluro)ethyl]-2-methyl-](/img/structure/B14247797.png)
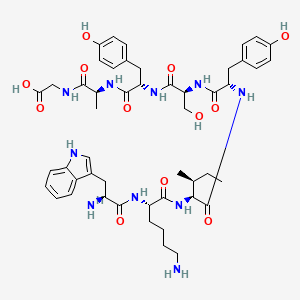
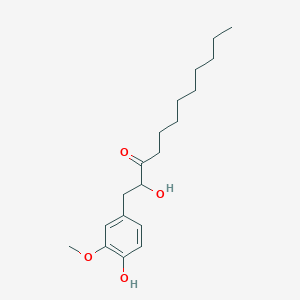
![2-Oxazolidinone, 4-[(acetyloxy)methyl]-, (4S)-](/img/structure/B14247822.png)
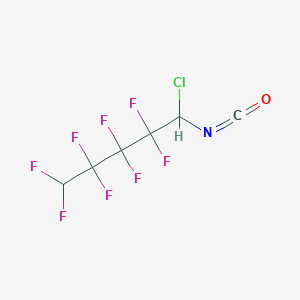
![N-ethyl-N'-[4-[4-[4-[4-[4-[4-[4-[4-[4-[4-[4-[4-(ethylamino)butylamino]butylamino]butylamino]butylamino]butylamino]butylamino]butylamino]butylamino]butylamino]butylamino]butylamino]butyl]butane-1,4-diamine](/img/structure/B14247837.png)

![Bicyclo[4.1.0]heptan-3-ol, 4-hydroperoxy-4,7,7-trimethyl-](/img/structure/B14247843.png)
![1-Diazonio-3-methyl-3-[(E)-phenyldiazenyl]but-1-en-2-olate](/img/structure/B14247848.png)
![Pyrrolidine, 1-[(2,5-dihydro-1,2-dimethyl-1H-pyrrol-2-yl)carbonyl]-](/img/structure/B14247856.png)
![N-Benzyl-4-{2-[4-(methanesulfonyl)phenyl]-4-(3-methylphenyl)-1,3-thiazol-5-yl}-N-methylpyridin-2-amine](/img/structure/B14247862.png)
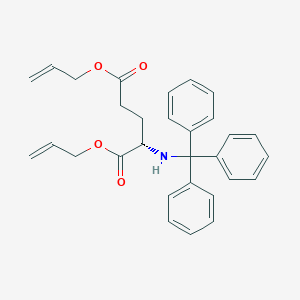
![N-Ethyl-1-methyl-2-[(pyridin-3-yl)methylidene]hydrazine-1-carboxamide](/img/structure/B14247875.png)

